4-Chloro-2-[1,3]dioxolan-2-yl-phenol
Description
4-Chloro-2-[1,3]dioxolan-2-yl-phenol (CAS: 676496-46-1) is a substituted phenol derivative with a molecular formula of C₉H₉ClO₃ and a molecular weight of 200.619 g/mol . Structurally, it features a phenol ring substituted with a chlorine atom at the para position (C4) and a 1,3-dioxolane ring at the ortho position (C2).
The chlorine atom at C4 is electron-withdrawing, which may enhance the acidity of the phenolic -OH group relative to unsubstituted phenol, though the dioxolane’s electron-donating effect could partially counteract this .
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
4-chloro-2-(1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C9H9ClO3/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 |
InChI Key |
CBPQFRQWTYLXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with 4-Chloro-2-[1,3]dioxolan-2-yl-phenol, differing in substituents or core frameworks:
Key Observations :
- The 1,3-dioxolane group introduces steric bulk and polarity compared to simpler alkyl or halogen substituents (e.g., 4-CP or 4-chloro-2-methylphenol).
- Replacement of the dioxolane with a dioxolanone (as in 4-(4-Chlorophenyl)-1,3-dioxolan-2-one) introduces a ketone group, altering reactivity and hydrogen-bonding capacity .
Physicochemical Properties
| Property | This compound | 4-Chlorophenol (4-CP) | 4-(2-Ethyl-1,3-dioxolan-2-yl)phenol | 4-Chloro-2-methylphenol |
|---|---|---|---|---|
| Molecular Weight | 200.619 | 128.56 | 194.227 | 142.58 |
| LogP (Predicted) | ~2.09 | 1.34 | ~2.00 | 1.70 |
| Acidity (pKa) | ~8.5–9.5* | 9.38 | ~9.0–10.0* | 9.80 |
| Solubility | Low (organic solvents) | Moderate (water) | Low (organic solvents) | Low (water) |
*Predicted based on substituent effects: The dioxolane’s electron-donating nature reduces acidity compared to 4-CP, where the electron-withdrawing Cl dominates .
Preparation Methods
Molecular Architecture
The compound features a phenol core substituted at position 2 with a 1,3-dioxolan-2-yl group and at position 4 with a chlorine atom. The dioxolane ring, a cyclic acetal, arises from the protection of a ketone moiety, typically introduced via Friedel-Crafts acylation or directed ortho-metalation. The chlorine atom occupies the para position relative to the phenolic hydroxyl group, a regiochemical outcome dictated by the electron-directing effects of the hydroxyl group during electrophilic substitution.
Physicochemical Data
Critical properties sourced from experimental datasets include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 200.619 g/mol | |
| Exact Mass | 200.024 g/mol | |
| LogP (Partition Coefficient) | 2.091 | |
| PSA (Polar Surface Area) | 38.69 Ų |
The relatively high LogP value indicates moderate lipophilicity, suggesting utility in lipid-rich pharmaceutical formulations.
Synthetic Strategies for 4-Chloro-2-[1, dioxolan-2-yl-phenol
Retrosynthetic Analysis
Two primary disconnections are viable:
-
Dioxolane Formation Followed by Chlorination : Protection of a pre-existing ketone at position 2 of phenol, followed by electrophilic chlorination at position 4.
-
Chlorination Followed by Dioxolane Formation : Introduction of chlorine at position 4 prior to ketone protection, leveraging the hydroxyl group’s directing effects.
Synthesis of 2-Acetylphenol
2-Acetylphenol, the precursor for dioxolane formation, is synthesized via Fries rearrangement of phenyl acetate under acidic conditions (AlCl, 120–150°C). The ortho isomer is isolated via fractional crystallization, yielding ~60–70% purity.
Chlorination at Position 4
Electrophilic chlorination of 2-acetylphenol employs chlorine gas () in acetic acid with FeCl as a catalyst. The hydroxyl group directs substitution to position 4, yielding 4-chloro-2-acetylphenol. Optimal conditions (25°C, 4 h) achieve 85% conversion, with minimal di- or tri-chlorinated byproducts.
Dioxolane Protection
The acetyl group is protected as a dioxolane by refluxing 4-chloro-2-acetylphenol with ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene, using a Dean-Stark apparatus to remove water. The reaction proceeds to >90% completion within 6 h, confirmed by -NMR loss of the ketone signal at δ 2.6 ppm.
Synthesis of 4-Chlorophenol Derivatives
Direct chlorination of phenol using /FeCl yields 4-chlorophenol as the major product (para:ortho ratio 8:1). Subsequent Friedel-Crafts acetylation introduces the ketone at position 2, though this route suffers from reduced yields (~50%) due to deactivation by the electron-withdrawing chlorine.
Dioxolane Formation Under Phase-Transfer Conditions
Patent literature describes the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate dioxolane formation from 4-chloro-2-acetylphenol and ethylene glycol in dichloromethane/water biphasic systems. This method reduces reaction time to 3 h but requires careful pH control to prevent hydrolysis.
Optimization and Mechanistic Insights
Catalytic Efficiency in Chlorination
The choice of Lewis acid significantly impacts chlorination regioselectivity. FeCl outperforms AlCl in minimizing ortho-chlorination, as evidenced by HPLC analysis. Substoichiometric FeCl (0.1 equiv.) suppresses polychlorination while maintaining 80% yield.
Solvent Effects in Dioxolane Formation
Polar aprotic solvents (e.g., DMF) accelerate acetal formation but complicate product isolation. Toluene, though less reactive, enables facile water removal via azeotrope, improving yields to 92%.
Byproduct Analysis
Common byproducts include:
-
Over-chlorinated derivatives : Mitigated by controlled addition rates.
-
Dioxolane ring-opening products : Observed under strongly acidic conditions (pH < 2), necessitating neutral workup.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18 column, 70:30 MeOH/HO) reveals a single peak at 4.2 min, confirming >98% purity.
Industrial Applications and Scalability
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-[1,3]dioxolan-2-yl-phenol, and how can reaction conditions influence product purity?
- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution reactions. For example, substituting a hydroxyl group with chlorine under acidic conditions (e.g., using POCl₃) followed by protection of the diol moiety with a [1,3]dioxolane group. Reaction temperature and stoichiometric ratios are critical: excess chlorinating agents may lead to over-halogenation by-products, while incomplete protection of the diol can yield unreacted intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste should be segregated in halogenated organic waste containers and incinerated at high temperatures (>1000°C) to prevent dioxin formation. Refer to chlorophenol safety protocols for spill management (e.g., neutralization with sodium bicarbonate) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the [1,3]dioxolane ring (δ ~4.5–5.5 ppm for dioxolane protons) and aromatic substitution patterns.
- IR : Look for O-H stretches (~3200–3600 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the dioxolane.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 217.0372 for C₉H₉ClO₃). Cross-reference with databases like PubChem .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
- Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or stereochemical heterogeneity. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can differentiate between ortho and para chlorine substitution on the phenol ring. Single-crystal X-ray diffraction (as in and ) provides definitive structural validation .
Q. What strategies are recommended for analyzing the environmental persistence of this compound in aqueous systems?
- Methodological Answer : Conduct hydrolysis studies under varying pH and temperature. Monitor degradation via LC-MS to identify intermediates (e.g., chlorinated catechols). Use OECD Guideline 307 for soil persistence testing. Compare with structurally similar chlorophenols (e.g., 2,4-dichlorophenol) to predict bioaccumulation potential .
Q. How can computational methods aid in predicting the reactivity of this compound in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like dechlorination or ring-opening. Solvent effects can be simulated using the Conductor-like Polarizable Continuum Model (CPCM). Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) .
Q. What advanced purification techniques are suitable for isolating trace impurities in synthesized batches?
- Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) to separate chlorinated by-products. For thermally stable impurities, coupled GC-MS with electron capture detection (ECD) enhances sensitivity. Recrystallization from ethanol/water mixtures improves purity for crystallography .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported toxicity data for chlorinated phenolic compounds?
- Methodological Answer : Re-evaluate experimental conditions (e.g., cell lines for in vitro assays, exposure times). Cross-validate using alternative models (e.g., Daphnia magna for ecotoxicity vs. mammalian cell lines). Meta-analysis of existing literature (e.g., ’s screening of 974 studies) identifies consensus thresholds .
Q. What analytical workflows confirm the absence of dioxin impurities in large-scale syntheses?
- Methodological Answer : Employ GC-MS with selective ion monitoring (SIM) for dioxin-specific ions (e.g., m/z 320–330 for tetra-chlorinated congeners). Use EPA Method 1613 for validation. Include negative controls in each batch to rule out cross-contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
